Cyclobutyl(o-tolyl)methanamine
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Overview
Description
Cyclobutyl(o-tolyl)methanamine is an organic compound that features a cyclobutyl group attached to a methanamine moiety, with an o-tolyl substituent This compound is of interest due to its unique structural properties, which include a four-membered cyclobutane ring and an aromatic o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclobutyl(o-tolyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclobutylmethylamine with o-tolyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the amine group attacks the halide, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the efficient formation of carbon-carbon bonds between cyclobutyl boronic acids and o-tolyl halides, producing the target compound with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Cyclobutyl(o-tolyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.
Substitution: The aromatic o-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (for nitration) or sulfuric acid (for sulfonation).
Major Products:
Oxidation: Amine oxides or nitroso derivatives.
Reduction: Corresponding amines or hydrocarbons.
Substitution: Nitrated, sulfonated, or halogenated derivatives of the aromatic ring.
Scientific Research Applications
Cyclobutyl(o-tolyl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential pharmacological properties are being explored for the development of new therapeutic agents.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Cyclobutyl(o-tolyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The cyclobutyl group provides conformational rigidity, which can enhance binding affinity and selectivity. The o-tolyl group contributes to hydrophobic interactions, further stabilizing the compound’s binding to its target. These interactions can modulate biological pathways, leading to various pharmacological effects .
Comparison with Similar Compounds
Cyclobutylmethanamine: Lacks the aromatic o-tolyl group, resulting in different chemical and biological properties.
o-Tolylmethanamine: Lacks the cyclobutyl group, affecting its conformational rigidity and binding interactions.
Cyclobutyl(o-tolyl)methanol: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications
Uniqueness: Cyclobutyl(o-tolyl)methanamine is unique due to the combination of its cyclobutyl and o-tolyl groups, which confer distinct structural and functional properties. This combination enhances its potential for use in various scientific and industrial applications.
Properties
Molecular Formula |
C12H17N |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
cyclobutyl-(2-methylphenyl)methanamine |
InChI |
InChI=1S/C12H17N/c1-9-5-2-3-8-11(9)12(13)10-6-4-7-10/h2-3,5,8,10,12H,4,6-7,13H2,1H3 |
InChI Key |
BHQDGIHEQMHKHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCC2)N |
Origin of Product |
United States |
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